
Bis(4-bromophenyl)phenylphosphine oxide
Overview
Description
Bis(4-bromophenyl)phenylphosphine oxide: is a notable compound in the field of organophosphorus chemistry. It is recognized for its unique structural and functional properties, combining a phosphorus atom with three distinct phenyl groups, two of which are substituted with bromine atoms . This compound is valuable in various chemical applications due to its versatile nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-bromophenyl)phenylphosphine oxide is synthesized through the oxidation of bis(4-bromophenyl)phenylphosphine. The phosphine group is converted to a phosphine oxide, introducing a highly polar functional group that significantly alters the chemical behavior of the molecule .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(4-bromophenyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group is oxidized to form the phosphine oxide.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are used under appropriate conditions.
Major Products Formed:
Oxidation: The primary product is this compound.
Substitution: Depending on the substituents introduced, various derivatives of this compound can be formed.
Scientific Research Applications
Chemistry: Bis(4-bromophenyl)phenylphosphine oxide serves as a valuable ligand in coordination chemistry. It forms stable complexes with various metal centers, which are used as catalysts in chemical reactions, including organic synthesis and industrial processes .
Biology and Medicine:
Industry: In materials science, this compound is utilized to develop advanced materials with specific properties. These materials can be employed in electronic devices, sensors, and high-performance coatings .
Mechanism of Action
The mechanism by which bis(4-bromophenyl)phenylphosphine oxide exerts its effects primarily involves its role as a ligand in coordination chemistry. The phosphine oxide group enhances the coordination ability of the molecule, allowing it to form stable complexes with various metal centers. These metal complexes can influence the reactivity and selectivity of catalyzed reactions .
Comparison with Similar Compounds
- Bis(4-fluorophenyl)phenylphosphine oxide
- Bis(4-chlorophenyl)phenylphosphine oxide
- Bis(4-methylphenyl)phenylphosphine oxide
Comparison: Bis(4-bromophenyl)phenylphosphine oxide is unique due to the presence of bromine atoms in the phenyl groups, which can influence the electronic properties of the metal center in coordination complexes. This can affect the reactivity and selectivity of the catalyzed reactions, making it distinct from its fluorine, chlorine, and methyl-substituted counterparts .
Properties
IUPAC Name |
1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNHDJCYWEAKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93869-52-4 | |
Record name | Bis(4-bromophenyl)phenylphosphine Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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